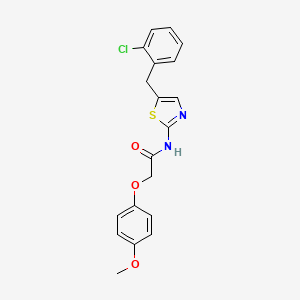

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-14-6-8-15(9-7-14)25-12-18(23)22-19-21-11-16(26-19)10-13-4-2-3-5-17(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDBVEHTNSWEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Substitution Reactions: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.

Acylation: The final step involves the acylation of the thiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Anticancer Activity

- Compound 6a (): Exhibited selective cytotoxicity against breast cancer, likely due to the triazolylsulfanyl group enhancing interaction with cellular targets .

- Compound 7d (): Demonstrated high cytotoxicity (IC50 = 1.8 µM) against Caco-2 cells, attributed to the electron-withdrawing 2-fluorophenoxy group improving membrane permeability .

Enzyme Inhibition

- Compound 13 (): A piperazine-linked acetamide with MMP inhibitory activity, suggesting the acetamide bridge’s role in enzyme interaction .

- Compound PB9 (): A thiazolidinedione-acetamide hybrid showed histone-binding activity, highlighting the importance of the thiazole-acetamide scaffold in epigenetic modulation .

Key SAR Insights:

Thiazole Substituents : The 2-chlorobenzyl group (shared with 6a) is critical for anticancer activity, possibly by enhancing hydrophobic interactions with target proteins .

Acetamide Modifications: Phenoxy groups with electron-donating substituents (e.g., 4-methoxy) may improve solubility but reduce cytotoxicity compared to halogenated derivatives . Bulky substituents (e.g., triazolylsulfanyl in 6a) can enhance selectivity but may reduce metabolic stability .

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a chlorobenzyl group, and a methoxyphenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 388.9 g/mol. The IUPAC name for this compound is This compound .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism and lipid accumulation.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, which may lead to therapeutic benefits in conditions like diabetes or obesity.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress .

Antidiabetic Effects

Research indicates that compounds structurally related to this compound have shown promise in improving insulin sensitivity and glucose tolerance. For example:

- Case Study : In a study involving diabetic rat models, compounds with similar thiazole structures improved insulin levels and normalized serum lipid profiles by modulating gene expressions related to insulin signaling pathways such as IRS and PI3K .

Anticancer Properties

Some derivatives have demonstrated cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Reactants | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-(2-Cl-benzyl)thiazole + Chloroacetyl chloride | Dioxane | TEA | 21–33% | |

| Thiazole derivatives + Mercapto compounds | Acetone | K₂CO₃ | 60–76% |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substitution patterns (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm; methoxyphenoxy group at δ 3.8 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M]+ peaks at m/z 471–507) and fragmentation patterns .

- Elemental Analysis : Ensures purity (e.g., C: 60.87–61.07%, H: 5.55–5.89%) .

Advanced: How do structural modifications influence bioactivity in anticancer applications?

Answer:

- Substituent Effects : Chlorine positioning (e.g., 2-Cl vs. 3,4-Cl₂) impacts selectivity. For example, 2-Cl derivatives show higher activity against melanoma (IC₅₀: 23.3 µM), while 3,4-Cl₂ derivatives target breast cancer .

- Thiazole-Thioacetamide Linkages : Enhance apoptosis induction (e.g., 4c induces 65% apoptosis in A549 cells vs. 35% for unmodified analogs) .

Q. Table 2: Bioactivity of Structural Analogs

Advanced: How can contradictions in enzyme inhibition data across studies be resolved?

Answer:

- Assay Variability : Differences in MAO-B inhibition (IC₅₀: 0.028–1.2 µM) arise from enzyme source (human vs. recombinant) and substrate type (kynuramine vs. benzylamine) .

- Competitive vs. Non-Competitive Inhibition : Use Lineweaver-Burk plots to distinguish mechanisms. For example, acetamide derivatives show mixed inhibition against AChE .

Advanced: How can molecular docking elucidate interactions with targets like MAO-B or HIV-1 RT?

Answer:

- Software : Glide (Schrödinger Suite) and AutoDock Vina are used with PDB structures (e.g., 2RKI for HIV-1 RT) .

- Key Interactions : Hydrophobic pockets in MAO-B (e.g., Tyr 398) bind the chlorobenzyl group, while hydrogen bonds with 4-methoxyphenoxy stabilize binding .

Advanced: What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity studies?

Answer:

- In Vitro : A549 lung cancer and NIH/3T3 normal cells for selectivity screening (e.g., 4c: IC₅₀ = 23.3 µM vs. >1000 µM) .

- In Vivo : Wister albino mice for acute toxicity (LD₅₀ > 1000 mg/kg) and hepatic enzyme profiling (ALT/AST levels) .

Basic: What steps ensure purity during synthesis and purification?

Answer:

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress .

- Recrystallization : Ethanol-DMF (1:1) removes unreacted starting materials .

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (CHCl₃:MeOH) .

Advanced: How do DFT and MD simulations complement experimental data?

Answer:

- DFT : Predicts electron-density maps for reactive sites (e.g., methoxyphenoxy group’s charge distribution) .

- MD Simulations : Simulate binding stability with MAO-B (RMSD < 2.0 Å over 100 ns) .

Advanced: How does crystallographic data validate 3D conformation?

Answer:

- SHELX Refinement : Resolves bond angles (e.g., C-S-C in thiazole at 88.5°) and torsion angles (e.g., 4-methoxyphenoxy dihedral: 15.2°) .

- CCDC Deposition : Publicly accessible data (e.g., CCDC 2050121) confirms structural reproducibility .

Advanced: What strategies mitigate off-target effects in polypharmacological profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.